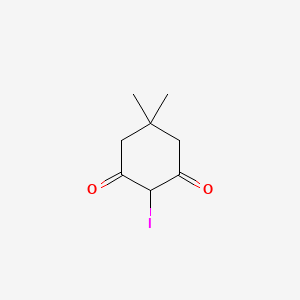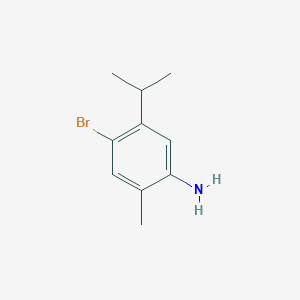
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester is a chemical compound with a complex structure that includes a pyridine ring and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester typically involves the reaction of 3-pyridinecarboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce tetrahydropyridine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, depending on the context and the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxylic acid, methyl ester: This compound shares a similar pyridine ring structure but lacks the amino group and tetrahydro modifications.
4-Amino-3,5,6-trichloropicolinic acid: Another related compound with a pyridine ring and amino group, but with different substituents.
Uniqueness
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 6-amino-2,3,4,5-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h5H,2-4H2,1H3,(H2,8,9) |
Clave InChI |
RWMIOLAULSZZKO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)
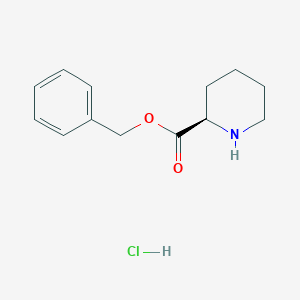
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)

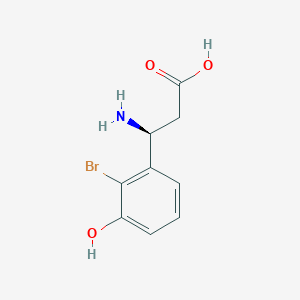
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
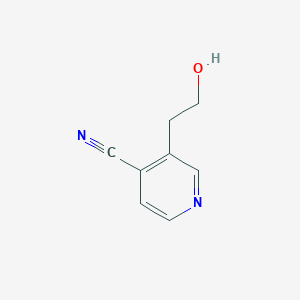
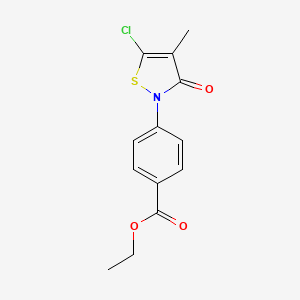
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
